Butyl 2-hydroxy-2-methylpropanoate is an ester compound characterized by a butyl group attached to a 2-hydroxy-2-methylpropanoate moiety. Its molecular formula is and it has a molecular weight of approximately 158.18 g/mol. This compound is typically colorless and has a pleasant fruity odor, making it suitable for various applications in the fragrance and flavor industries. The structure of butyl 2-hydroxy-2-methylpropanoate can be represented as follows:
Research indicates that butyl 2-hydroxy-2-methylpropanoate exhibits various biological activities, including potential antimicrobial properties. Compounds with similar structures have shown inhibitory effects against certain cancer cell lines, suggesting that butyl 2-hydroxy-2-methylpropanoate may also possess bioactive properties worthy of further investigation .
The synthesis of butyl 2-hydroxy-2-methylpropanoate typically involves:
Additionally, continuous flow processes are being explored in industrial settings to enhance yield and efficiency .
Butyl 2-hydroxy-2-methylpropanoate finds applications in various fields:
Butyl 2-hydroxy-2-methylpropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-hydroxybutyrate | CHO | Involved in metabolic pathways; potential energy source |
Methyl 3-hydroxybutyrate | CHO | Known for its role in muscle metabolism |
Tert-butyl acetate | CHO | Common solvent; less polar than butyl ester |
Propyl 3-hydroxybutyrate | CHO | Exhibits anti-inflammatory properties |
Butyl 2-hydroxy-2-methylpropanoate is unique due to its specific combination of a butyl group and a hydroxymethyl moiety, which may confer distinct olfactory properties and potential biological activities not found in other similar compounds.
The biosynthesis of butyl 2-hydroxy-2-methylpropanoate hinges on the isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, a reaction catalyzed by cobalamin-dependent CoA-carbonyl mutases. These enzymes leverage coenzyme B$${12}$$ to mediate radical-based rearrangements, enabling the migration of carbonyl groups between adjacent carbon atoms. In *Kyrpidia tusciae* DSM 2912, a thermostable mutase (RCM) exhibits a catalytic efficiency ($$k{cat}/K_m$$) of 3.4 μM$$^{-1}$$·min$$^{-1}$$ for ($$R$$)-3-hydroxybutyryl-CoA, outperforming homologs from Streptomyces collinus by 7,000-fold at 30°C. Structural analyses reveal that substituting aspartate with valine at position 117 alters substrate-binding polarity, conferring dual specificity for both ($$R$$)- and ($$S$$)-enantiomers. This stereochemical flexibility is critical for integrating mutase activity into heterologous pathways, as demonstrated by Escherichia coli strains producing 2-hydroxyisobutyrate via coexpression with ($$R$$)-3-hydroxybutyryl-CoA-generating enzymes.
The reaction mechanism involves three stages:
This radical relay system avoids high-energy intermediates, making it thermodynamically favorable for industrial scalability.
Butyl 2-hydroxy-2-methylpropanoate serves as a crucial monomer in the production of biodegradable polyesters through ring-opening polymerization mechanisms [1]. The compound's unique molecular structure, characterized by both ester functionality and tertiary hydroxyl groups, enables efficient incorporation into polymer chains while maintaining controlled degradation properties [2]. Ring-opening polymerization of lactones and related monomers has emerged as a preferred method for synthesizing semicrystalline polyesters with tailored mechanical properties [1].
The polymerization process typically proceeds under mild conditions, with catalytic systems enabling molecular weights up to 59,000 grams per mole [1]. Research demonstrates that polyesters derived from butyl 2-hydroxy-2-methylpropanoate exhibit exceptional tensile properties, with some formulations achieving tensile strengths of approximately 66.6 megapascals and fracture strains reaching 904 percent [3]. These mechanical characteristics position such materials as viable alternatives to conventional petroleum-based polymers [3].
Controlled ring-opening polymerization techniques have proven particularly effective for achieving precise molecular weight distributions [4]. The thermodynamic and kinetic considerations governing these processes allow for selective monomer incorporation while minimizing side reactions [5]. Temperature control plays a critical role, with optimal polymerization conditions typically maintained between 100 to 120 degrees Celsius [3] [6].
Parameter | Value | Reference |
---|---|---|
Maximum Molecular Weight | 59,000 g/mol | [1] |
Tensile Strength | 66.6 MPa | [3] |
Fracture Strain | 904% | [3] |
Optimal Temperature Range | 100-120°C | [3] [6] |
Polymerization Efficiency | >90% | [6] |
The incorporation of 2-hydroxy-2-methylpropanoate derivatives into polyester synthesis enables the production of materials with enhanced biodegradability characteristics [7]. Enzymatic degradation studies reveal that polymers containing these monomeric units demonstrate significantly faster hydrolysis rates compared to conventional polyesters [1]. The presence of tertiary hydroxyl groups facilitates enzyme accessibility to ester bonds, accelerating the breakdown process under physiological conditions [7].
Chemical recycling of polyesters containing butyl 2-hydroxy-2-methylpropanoate proceeds through well-defined acid-catalyzed depolymerization mechanisms [6] [3]. Bronsted acid ionic liquids have emerged as highly effective catalysts for these processes, achieving complete depolymerization at temperatures as low as 100 degrees Celsius [6]. The use of phosphomolybdic acid as a recyclable catalyst enables quantitative monomer recovery while maintaining catalyst activity through multiple reaction cycles [3].
The depolymerization mechanism involves selective cleavage of ester bonds through hydrolytic pathways [6]. para-Toluenesulfonic acid demonstrates exceptional selectivity in promoting hydrolysis reactions, with complete polymer breakdown achieved within four hours at 120 degrees Celsius [6]. The process yields 3-hydroxybutyric acid derivatives with purities exceeding 90 percent, establishing a viable pathway for monomer recovery [6].
Kinetic studies reveal that acid-catalyzed depolymerization follows first-order reaction kinetics with respect to polymer concentration [5]. The activation energy for the depolymerization process ranges from 80 to 120 kilojoules per mole, depending on the specific acid catalyst employed [5]. These relatively low activation energies enable efficient recycling under moderate thermal conditions, reducing energy requirements compared to traditional thermal recycling methods [5].
Catalyst System | Temperature (°C) | Reaction Time (h) | Monomer Recovery (%) | Reference |
---|---|---|---|---|
Phosphomolybdic Acid | 100 | 3.5 | 98.4 | [3] |
para-Toluenesulfonic Acid | 120 | 4.0 | 92.0 | [6] |
Ionic Liquid Catalyst | 120 | 4.0 | 90.0 | [6] |
Methanesulfonic Acid | 140 | 6.0 | 87.5 | [6] |
The biphasic solvent system consisting of methyl isobutyl ketone and water facilitates efficient separation of depolymerization products [6]. This approach enables recovery of both monomeric products and catalyst components, with separation efficiencies reaching 90 percent for both phases [6]. The recovered monomers maintain sufficient purity for direct repolymerization without additional purification steps [3].
Advanced analytical techniques including two-dimensional nuclear magnetic resonance spectroscopy confirm the mechanistic pathways involved in acid-catalyzed depolymerization [6]. Correlation peaks between carbonyl carbons and aliphatic protons demonstrate selective bond cleavage at ester linkages while preserving the integrity of the 2-hydroxy-2-methylpropanoate structural framework [6].
Performance evaluations of butyl 2-hydroxy-2-methylpropanoate demonstrate competitive advantages over conventional petrochemical-derived monomers in several key areas [8] [9]. Bio-based polyurethanes synthesized from renewable monomers achieve full conversion rates comparable to their petrochemical counterparts, indicating excellent compatibility and reactivity of bio-derived components [10]. However, these materials typically exhibit slightly lower thermal stability, with decomposition temperatures reduced by approximately 10 to 15 degrees Celsius compared to petroleum-based alternatives [10].
Mechanical property comparisons reveal that bio-based polyesters maintain competitive performance characteristics while offering enhanced environmental benefits [8]. Tensile modulus values for renewable monomer-derived polymers range from 290 to 400 megapascals, with elongation at break reaching 430 percent [1]. These properties closely match those of conventional polyesters while providing the additional advantage of biodegradability [8].
The degree of phase separation in bio-based polymers differs from petrochemical systems, with renewable monomers producing materials with reduced crystallinity [10]. This characteristic contributes to enhanced flexibility and improved processability under standard manufacturing conditions [10]. Dynamic mechanical thermal analysis confirms that bio-based polyurethanes demonstrate increased flexibility compared to petroleum-derived materials, with sharper transitions in storage modulus observed in the soft segment transition region [10].
Property | Bio-Based Monomer | Petrochemical Monomer | Difference (%) | Reference |
---|---|---|---|---|
Tensile Modulus (MPa) | 290-400 | 320-450 | -7.5 | [1] [10] |
Elongation at Break (%) | 430 | 380 | +13.2 | [1] |
Thermal Stability (°C) | 265-280 | 280-295 | -5.1 | [10] |
Crystallinity Index | 0.45-0.60 | 0.65-0.80 | -25.0 | [10] |
Processing Temperature (°C) | 160-180 | 170-190 | -5.6 | [8] |
Life cycle assessment studies demonstrate significant environmental advantages for bio-based monomers, with greenhouse gas emissions reduced by up to 59 percent compared to fossil-derived alternatives [11]. The combined utilization of biomass and carbon dioxide feedstocks enables synergistic effects that further enhance environmental benefits while reducing renewable resource consumption by approximately 25 percent [11].
Economic competitiveness of bio-based monomers continues to improve through advances in biotechnological production methods [9]. Engineering microorganisms for efficient substrate utilization enables cost-effective synthesis of renewable monomers from inexpensive feedstocks including carbon dioxide, lignocellulose, and glucose [9]. These developments position bio-based alternatives as increasingly viable replacements for petrochemical monomers across diverse polymer applications [12].
Methylobacterium extorquens AM1 represents one of the most extensively characterized methylotrophic bacteria and serves as an exemplary platform strain for methanol bioconversion processes [1] [2]. This facultative methylotrophic alphaproteobacterium demonstrates remarkable versatility in substrate utilization, capable of growth on methanol, formaldehyde, formate, and various multi-carbon compounds including acetate and succinate [1] [3]. The organism exhibits sophisticated metabolic networks that enable efficient methanol assimilation through well-characterized pathways involving methanol dehydrogenase, formaldehyde condensation with tetrahydromethanopterin, and subsequent oxidation to formate [4].
The methylotrophy capability of Methylobacterium extorquens AM1 is governed by two distinct primary oxidation metabolic modules. The methanol oxidation system encompasses genes distributed across three chromosomal locations, including a twelve and a half kilobase cluster containing fourteen genes that encode methanol dehydrogenase structural polypeptides, specific cytochrome c electron acceptors, calcium insertion proteins, and regulatory elements [2]. The organism demonstrates exceptional methanol tolerance, with wild-type strains typically growing at methanol concentrations up to one percent volume per volume, while evolutionary adapted strains can tolerate concentrations as high as ten percent volume per volume [5].
Table 1: Methylobacterium extorquens AM1 Growth Parameters on Methanol
Parameter | Value | Reference Citation |
---|---|---|
Doubling time on methanol | 3-4 hours | [6] |
Maximum specific growth rate (μmax) | 0.351 h⁻¹ | [7] |
Methanol tolerance limit | 1% v/v (standard) | [5] |
High methanol tolerance (evolved strains) | 10% v/v (evolved strains) | [5] |
Biomass yield on methanol | Variable (strain dependent) | [8] |
Cell density achievable | Up to 29.9 g CDW/L | [7] |
The metabolic architecture of Methylobacterium extorquens AM1 includes sophisticated cofactor management systems essential for efficient methanol conversion. The organism employs tetrahydrofolate-linked carbon-one transfer modules that coordinate formaldehyde and formate interconversion, with enzymes such as methylene-tetrahydrofolate dehydrogenase and methenyl-tetrahydrofolate cyclohydrolase playing crucial roles [2]. These pathways are tightly regulated and coordinated with the serine cycle for carbon assimilation, enabling efficient carbon flow from methanol to biomass and metabolic products [4].
Recent engineering efforts have demonstrated the successful adaptation of Methylobacterium extorquens AM1 for production of various high-value compounds. The organism has been engineered to produce itaconic acid using methanol as a carbon feedstock, achieving titers of thirty-one point six milligrams per liter in batch culture and five point four milligrams per liter with a productivity of zero point zero five six milligrams per liter per hour in fed-batch bioreactor operations [3] [9]. These achievements highlight the potential of Methylobacterium extorquens AM1 as a robust platform for biotechnological applications involving methanol conversion.
The genetic tractability of Methylobacterium extorquens AM1 facilitates metabolic engineering efforts aimed at optimizing production pathways. Comparative genomic studies have revealed that while the strain contains five replicons and one hundred seventy-four insertion sequence elements, its methylotrophy gene repertoire is well-conserved and functionally characterized [6]. This genetic foundation provides extensive opportunities for pathway optimization and heterologous gene expression to enhance production of target compounds such as butyl 2-hydroxy-2-methylpropanoate.
Fed-batch fermentation represents the predominant cultivation strategy for achieving high cell densities and enhanced product yields in methylotrophic bioprocesses [10] [11]. This approach involves continuous or intermittent addition of nutrients to the bioreactor while maintaining the culture volume within operational limits, thereby preventing substrate depletion and toxic metabolite accumulation [11]. The implementation of fed-batch strategies is particularly crucial for methanol-based fermentations due to the inherent toxicity of methanol at elevated concentrations and the need for precise substrate control [12].
Linear feeding approaches constitute the most straightforward fed-batch strategy, involving constant rate nutrient addition throughout the fermentation process [11]. This method maintains steady substrate availability and helps establish consistent bioreactor conditions, making it suitable for processes requiring stable metabolic states. Research has demonstrated that linear feeding can achieve lipid concentration improvements of one point two four times compared to batch cultivation, with enhanced cell mass yields of one point two seven times [11]. The simplicity of linear feeding makes it particularly attractive for industrial applications where process control complexity must be minimized.
Exponential feeding methods represent a more sophisticated approach that adjusts feeding rates to match the exponential growth characteristics of microbial cultures [11]. This strategy involves progressively increasing substrate addition rates to accommodate the expanding biomass and metabolic demands of the growing culture. Studies have shown that exponential feeding can achieve high lipid productivity levels of ninety-eight point four milligrams per liter per day, significantly outperforming batch cultivation approaches [11]. The dynamic nature of exponential feeding requires advanced process control systems but offers superior performance for growth-associated product formation.
Table 2: Fed-batch Bioreactor Strategies for Enhanced Yield and Productivity
Strategy | Advantages | Typical Yield Improvement | Reference Citation |
---|---|---|---|
Linear feeding | Steady nutrient supply, maintains bioreactor balance | 1.24x lipid concentration | [11] |
Exponential feeding | Matches microbial exponential growth phase | 98.4 mg/L/d lipid productivity | [11] |
Pulse feeding | Triggers specific metabolic responses | Variable (product specific) | [11] |
μ-stat strategy (constant growth rate) | Precise growth rate control | 16% protein improvement | [12] |
Fed-batch with trace elements | Enhanced cell density and productivity | 195% cell density increase | [7] |
High cell density fed-batch | Maximum biomass accumulation | 2.32 g/L biomass after 26 days | [11] |
Pulse feeding techniques involve intermittent addition of concentrated substrate solutions to trigger specific metabolic responses and optimize product formation [11]. This approach is particularly effective for production systems where substrate concentration fluctuations can induce desired metabolic states or enzyme expression patterns. Pulse feeding allows for fine-tuning of cellular metabolism by creating controlled stress conditions that can enhance secondary metabolite production or redirect carbon flux toward target compounds.
The μ-stat strategy represents an advanced fed-batch approach that maintains constant specific growth rates through precise substrate feeding control [12]. This method requires sophisticated process monitoring and control systems but offers unparalleled precision in managing cellular metabolism. Research utilizing dynamic flux balance analysis has demonstrated that μ-stat strategies can achieve sixteen percent improvements in protein yield compared to conventional feeding approaches [12]. The ability to maintain constant growth rates enables detailed metabolic analysis and optimization of production pathways.
High cell density fed-batch cultivation represents the ultimate goal of most industrial fermentation processes, aiming to maximize biomass accumulation and volumetric productivity [7] [13]. These approaches typically involve multi-phase cultivation strategies beginning with rapid biomass accumulation followed by production-optimized feeding regimens. Enhanced formulations incorporating trace elements can achieve remarkable results, with studies reporting one hundred ninety-five percent increases in cell density and two hundred one percent improvements in volumetric productivity [7]. Successful high cell density cultivation requires careful attention to oxygen transfer, heat removal, and nutrient balance to prevent limitations that could compromise culture performance.
Process control considerations for fed-batch operations include dissolved oxygen management, pH control, and temperature regulation [13]. Methylotrophic cultures typically require high oxygen transfer rates due to their aerobic metabolism, necessitating efficient agitation and aeration systems [13]. Heat generation during high cell density cultivation can be substantial, particularly during methanol feeding events, requiring robust cooling systems to maintain optimal temperatures [13]. Foam formation may become problematic as protein concentrations increase, necessitating antifoam addition or mechanical foam breaking systems [13].
Nicotinamide adenine dinucleotide phosphate in its reduced form serves as the primary reducing cofactor for anabolic processes and represents a critical limiting factor in many biotransformation reactions [14]. The regeneration of NADPH in situ is essential for maintaining efficient bioconversion processes, particularly in recombinant bacterial systems engineered for production of reduced compounds such as butyl 2-hydroxy-2-methylpropanoate [15]. Various enzymatic and microbial strategies have been developed to address cofactor recycling challenges, with significant implications for process economics and sustainability [16].
Glucose-6-phosphate dehydrogenase represents one of the most widely utilized NADPH regeneration systems in biotechnological applications [14]. This enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone with concurrent reduction of nicotinamide adenine dinucleotide phosphate to its reduced form [14]. Research has demonstrated that glucose-6-phosphate dehydrogenase-based systems can achieve total turnover numbers of four thousand two hundred twenty for NADPH recycling in single permeabilized organism systems [15]. The high efficiency of this system makes it particularly attractive for industrial biotransformation processes where cofactor costs represent significant economic considerations.
Isocitrate dehydrogenase constitutes another major NADPH generating enzyme, particularly important in wild-type Escherichia coli grown under glucose or ammonia-limited conditions where it accounts for more than sixty percent of total NADPH production [14]. Overexpression of isocitrate dehydrogenase has been shown to improve production of NADPH-dependent compounds, with studies reporting thirty-one percent increases in guanosine diphosphate-L-fucose formation [14]. The enzyme supplies 2-oxoglutarate as a direct precursor for various biosynthetic pathways while simultaneously generating essential reducing equivalents.
Coupled permeabilized cell systems represent an innovative approach to NADPH recycling that utilizes two different microbial species to achieve efficient cofactor regeneration [15] [16]. These systems typically employ one organism containing the target biotransformation enzyme and a second organism harboring glucose dehydrogenase for NADPH regeneration. Research has demonstrated that coupled systems using Bacillus pumilus Phe-C3 and recombinant Escherichia coli expressing glucose dehydrogenase can achieve total turnover numbers of four thousand two hundred for NADPH recycling [16]. This approach offers significant advantages in terms of process flexibility and the ability to optimize each component independently.
Table 3: NADPH Cofactor Recycling Systems in Recombinant Bacterial Systems
System Type | Mechanism | Efficiency TTN | Application | Reference Citation |
---|---|---|---|---|
Glucose-6-phosphate dehydrogenase (G6PDH) | Oxidizes glucose-6-phosphate to generate NADPH | 4,220 (single organism) | Bioreduction reactions | [15] [16] |
Isocitrate dehydrogenase (IDH) | Major NADPH producer (>60% in E. coli) | 31% improvement in GDP-L-fucose | NADPH-dependent biosynthesis | [14] |
NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase | Non-phosphorylating GAP oxidation to 3-PG | Variable (organism dependent) | Xylose fermentation enhancement | [17] |
Coupled permeabilized cell system | Two-organism NADPH recycling system | 4,200 (two organisms) | Industrial biotransformation | [15] [16] |
Transhydrogenase (PntAB) | NADH to NADPH conversion | Variable | Reducing power balance | [18] |
Methylotrophic NADPH generation | Formaldehyde oxidation pathway | Pathway dependent | Methylotrophic metabolism | [18] |
NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase variants provide alternative NADPH generation pathways that can be particularly useful in specific metabolic contexts [14]. These enzymes catalyze either phosphorylating reactions producing 1,3-bisphosphoglycerate or non-phosphorylating reactions yielding 3-phosphoglycerate directly [14]. The non-phosphorylating variant has been successfully implemented in xylose fermentation enhancement strategies, where additional NADPH generation improves overall process performance [17]. These systems offer the advantage of being integrated into central metabolic pathways, reducing the need for additional substrate inputs.
Transhydrogenase systems, particularly the membrane-bound PntAB complex, provide a mechanism for converting NADH to NADPH using the proton motive force [18]. These systems are particularly relevant in methylotrophic metabolism where NADH generation often exceeds NADPH requirements, creating imbalances that can limit growth and production [18]. Research has shown that transhydrogenase expression is upregulated during growth on high concentrations of aromatic compounds, indicating its importance in maintaining proper cofactor ratios under metabolically demanding conditions [18].
Methylotrophic NADPH generation represents a specialized category of cofactor recycling particularly relevant to methanol-based bioprocesses [18]. In these systems, formaldehyde oxidation to formate through methylotrophic pathways provides substantial NADPH generation capacity [18]. However, canonical methylotrophic metabolism is often considered NADPH-limited due to the requirements for formate assimilation into the serine cycle, creating complex cofactor balancing requirements [18]. The optimization of these systems requires careful consideration of the balance between NADPH generation and consumption pathways.
Process optimization for NADPH recycling systems requires careful attention to cofactor concentrations, enzyme activities, and metabolic flux balancing [15] [16]. Research has shown that NADP⁺ concentrations as low as zero point zero zero five millimolar can support efficient recycling when properly balanced with enzyme activities [16]. The cost considerations are substantial, with NADP⁺ prices ranging from six to seven euros per gram, making efficient recycling essential for economic viability [16]. Successful implementation requires integration of cofactor recycling with overall process design to ensure optimal performance and cost-effectiveness.
Table 4: Process Optimization Parameters for Methanol-based Microbial Production
Parameter | Optimal Range | Impact on Production | Reference Citation |
---|---|---|---|
Dissolved oxygen (DO) level | 20-40% saturation | Enables high cell density growth | [7] [13] |
pH control range | 6.8-7.3 | Maintains enzymatic activity | [7] |
Temperature | 25-41°C (species dependent) | Optimizes growth rate and stability | [7] [19] |
Methanol feeding rate | Substrate-limited feeding | Prevents methanol toxicity | [10] [12] |
Cell density target | 20-40 g CDW/L | Maximizes volumetric productivity | [7] [20] |
NADPH/NADP⁺ ratio | Balanced (strain dependent) | Limits metabolic bottlenecks | [18] |
Cofactor concentration | 0.005-0.01 mM NADP⁺ | Cost-effective cofactor recycling | [15] [16] |